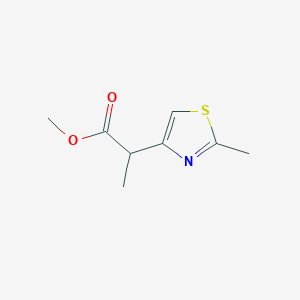
1-(2,5-Difluorophenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8F2S and a molecular weight of 174.21 g/mol It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring at the 2 and 5 positions
Vorbereitungsmethoden
One common method includes the reaction of 2,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thiolates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism by which 1-(2,5-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical reactions. The compound can interact with cysteine residues in proteins, potentially altering their function or activity. This interaction can affect molecular targets and pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
1-(2,4-Difluorophenyl)ethane-1-thiol: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
1-(2,5-Dichlorophenyl)ethane-1-thiol:
1-(2,5-Difluorophenyl)ethanol: An alcohol instead of a thiol, which changes its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in the combination of its thiol group and the specific positioning of fluorine atoms, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H8F2S |
|---|---|
Molekulargewicht |
174.21 g/mol |
IUPAC-Name |
1-(2,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |
InChI-Schlüssel |
YHRXBYMTIVLPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)

![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)


![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)






